molecular formula C7H9NO B3017384 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile CAS No. 29483-03-2

2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile

Cat. No. B3017384
CAS RN: 29483-03-2
M. Wt: 123.155
InChI Key: WQAKVMGEQZTZPO-UHFFFAOYSA-N
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Description

The compound 2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile is a derivative of cyclobutane, which is a four-membered ring structure. The compound is characterized by the presence of two methyl groups at the second carbon, an oxo group (a carbonyl group) at the third carbon, and a carbonitrile group at the first carbon. This structure is related to various cyclobutane derivatives that have been studied for their unique chemical properties and reactions.

Synthesis Analysis

The synthesis of cyclobutane derivatives can involve various methods, including photoirradiation and multicomponent reactions. For instance, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, a related compound, was synthesized by the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . Another example is the synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which was synthesized using commercially available urea as an organocatalyst . These methods highlight the versatility in synthesizing cyclobutane derivatives, which could be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 2-amino-7,7-dimethyl-5-oxo-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile was determined by X-ray structure analysis, revealing a monoclinic space group . Similarly, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was analyzed using natural bond orbital and Hirshfeld surface analysis . These analyses provide insights into the electronic structure and intermolecular interactions that could be relevant for this compound.

Chemical Reactions Analysis

Cyclobutane derivatives undergo various chemical reactions, including stereomutations and sigmatropic shifts. For example, the thermal stereomutations and [1,3] carbon sigmatropic shifts of 1-(E)-propenyl-2-methylcyclobutanes leading to 3,4-dimethylcyclohexenes have been studied, showing that these reactions are not controlled by orbital symmetry constraints . Additionally, the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to penta-1,3-diene-1,1,3-tricarbonitrile moieties has been described as an approach to novel acceptors for donor–acceptor chromophores . These types of reactions could potentially be applicable to this compound, providing pathways for its transformation into other useful compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives can be studied through experimental and computational methods. For instance, the experimental charge density of octafluoro-1,2-dimethylenecyclobutane provided insights into atomic volumes and charges in a perfluorinated hydrocarbon . Additionally, spectral analysis and quantum chemical studies on novel cyclobutane derivatives have been conducted to understand their molecular geometry, natural bond orbital (NBO) analysis, nonlinear optical (NLO) properties, chemical reactivity, and thermodynamic properties . These studies are crucial for understanding the behavior of cyclobutane derivatives under different conditions and could be used to predict the properties of this compound.

Scientific Research Applications

Photocycloaddition Reactions

2,2-Dimethyl-3-oxocyclobutane-1-carbonitrile has been studied in photocycloaddition reactions. These reactions play a crucial role in the synthesis of various complex molecular structures. For instance, the irradiation of related compounds in the presence of alkenes leads to the formation of new cyclobutane derivatives (Andresen & Margaretha, 1995). Similarly, the photocycloaddition of heterocyclic carbonitriles, such as 2H-1-benzopyran-3-carbonitrile, to various alkenes and alkynes has been investigated, demonstrating the versatility of these reactions in synthesizing complex cyclic structures (Schwebel & Margaretha, 2000).

Synthesis of Heterocyclic Compounds

The chemical serves as a precursor in the synthesis of heterocyclic compounds. For example, the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives has been reported, indicating the compound's utility in producing complex organic structures with potential pharmaceutical applications (Elkholy & Morsy, 2006). The synthesis and study of various other carbonitrile derivatives, like 5,6,7,8-tetrahydropyrimido[4,5-b]-quinoline derivatives, demonstrate the broad scope of research in this area (Domagała et al., 2005).

Synthesis of Progesterone Receptor Modulators

It has been used in the design and synthesis of new pyrrole-oxindole progesterone receptor modulators. These modulators have applications in female healthcare, such as contraception and the treatment of endometriosis and breast cancers (Fensome et al., 2008).

Crystallography and Structural Analysis

The compound also features in crystallography and structural analysis studies. X-ray diffraction techniques have been used to determine the crystal structures of various carbonitrile compounds, aiding in the understanding of their chemical properties and potential applications (Sharma et al., 2015).

Synthesis of Novel Heterocyclic Compounds

It contributes to the synthesis of novel heterocyclic compounds, such as those containing hexahydroquinoline and pyrrole moieties, which have been evaluated for their antibacterial activity, indicating potential applications in developing new antimicrobial agents (Vazirimehr et al., 2017).

Synthesis and Anti-microbial Activity of Pyridine Derivatives

There's research on synthesizing and evaluating the anti-microbial activity of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives, indicating the compound's utility in pharmaceutical research aimed at developing new antibacterial and antifungal agents (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2,2-dimethyl-3-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-7(2)5(4-8)3-6(7)9/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAKVMGEQZTZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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